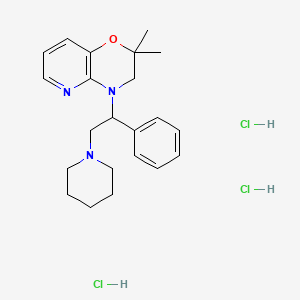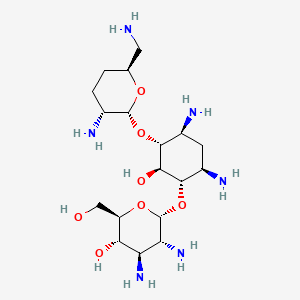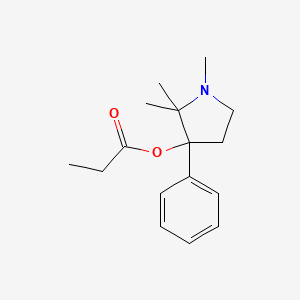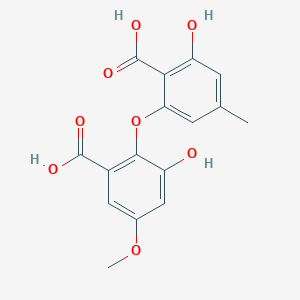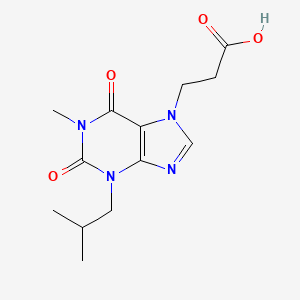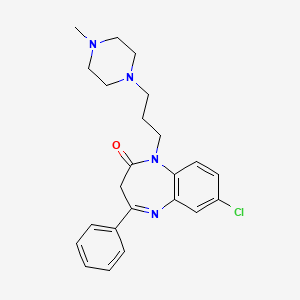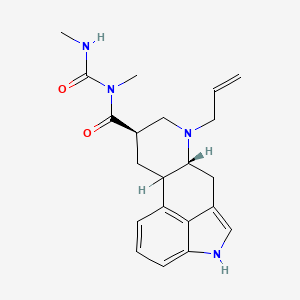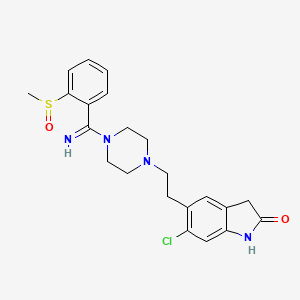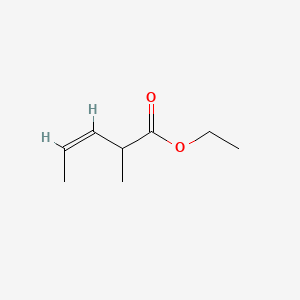
Ethyl 2-methylpent-3-enoate, (3Z)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-methylpent-3-enoate, (3Z)-, can be synthesized through the esterification of 2-methyl-3-pentenoic acid with ethanol in the presence of an acid catalyst . The reaction typically involves refluxing the reactants to achieve the desired ester product.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves continuous esterification in a reactor, followed by purification steps such as distillation to obtain high-purity ethyl 2-methylpent-3-enoate .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-methylpent-3-enoate, (3Z)-, undergoes various chemical reactions, including:
Oxidation: This reaction can convert the ester into corresponding carboxylic acids.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Conditions vary depending on the desired substitution but often involve nucleophiles like amines or alcohols.
Major Products:
Oxidation: Produces carboxylic acids.
Reduction: Yields alcohols.
Substitution: Results in various substituted esters or other functionalized compounds.
Scientific Research Applications
Ethyl 2-methylpent-3-enoate, (3Z)-, has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Mechanism of Action
The mechanism by which ethyl 2-methylpent-3-enoate, (3Z)-, exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s ester group can undergo hydrolysis, releasing the active acid form, which then interacts with biological pathways . These interactions can modulate various biochemical processes, contributing to its observed effects.
Comparison with Similar Compounds
Ethyl 2-methylpent-3-enoate, (3E)-: The (3E)-isomer has a different spatial arrangement of atoms around the double bond, leading to distinct chemical and physical properties.
2-Methyl-3-pentenoic acid: The parent acid of ethyl 2-methylpent-3-enoate, sharing similar structural features but differing in functional groups.
Uniqueness: Ethyl 2-methylpent-3-enoate, (3Z)-, is unique due to its specific geometric configuration, which influences its reactivity and interactions with other molecules. This configuration can result in different biological activities and applications compared to its isomers and related compounds .
Properties
CAS No. |
58625-89-1 |
|---|---|
Molecular Formula |
C8H14O2 |
Molecular Weight |
142.20 g/mol |
IUPAC Name |
ethyl (Z)-2-methylpent-3-enoate |
InChI |
InChI=1S/C8H14O2/c1-4-6-7(3)8(9)10-5-2/h4,6-7H,5H2,1-3H3/b6-4- |
InChI Key |
HOWBPXBYCPKWBL-XQRVVYSFSA-N |
Isomeric SMILES |
CCOC(=O)C(C)/C=C\C |
Canonical SMILES |
CCOC(=O)C(C)C=CC |
boiling_point |
160.00 to 161.00 °C. @ 760.00 mm Hg |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


